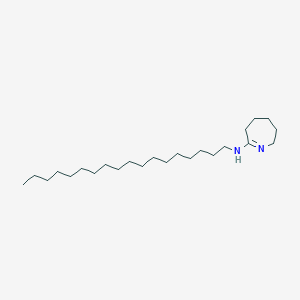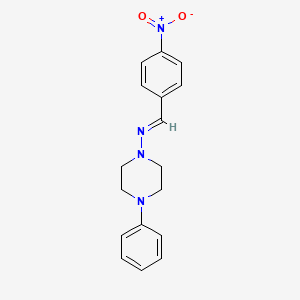
N-(4-Nitrobenzylidene)-4-phenyl-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Nitrobenzylidene)-4-phenyl-1-piperazinamine is a Schiff base compound characterized by the presence of a carbon-nitrogen double bond (C=N) with the nitrogen atom connected to an aryl group Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrobenzylidene)-4-phenyl-1-piperazinamine typically involves the condensation reaction between 4-nitrobenzaldehyde and 4-phenyl-1-piperazine. This reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid. The mixture is refluxed for a few hours, and the resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale condensation reactions using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Nitrobenzylidene)-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating agents like nitric acid for nitration; halogenating agents like bromine for halogenation.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(4-aminobenzylidene)-4-phenyl-1-piperazinamine.
Substitution: Formation of nitro or halogen-substituted derivatives.
Oxidation: Formation of corresponding oxides or other oxidized derivatives.
Applications De Recherche Scientifique
N-(4-Nitrobenzylidene)-4-phenyl-1-piperazinamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(4-Nitrobenzylidene)-4-phenyl-1-piperazinamine involves its interaction with biological targets through the Schiff base moiety (C=N). This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can exert cytotoxic effects on microbial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Nitrobenzylidene)-2-cyclopropylaniline
- N-(4-Nitrobenzylidene)-2-alkenylaniline
- N-(2,4-Dinitrobenzylidene)-3-chlorobenzenamine
Uniqueness
N-(4-Nitrobenzylidene)-4-phenyl-1-piperazinamine stands out due to its unique combination of a piperazine ring and a nitro-substituted benzylidene group. This structural arrangement imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C17H18N4O2 |
|---|---|
Poids moléculaire |
310.35 g/mol |
Nom IUPAC |
(E)-1-(4-nitrophenyl)-N-(4-phenylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C17H18N4O2/c22-21(23)17-8-6-15(7-9-17)14-18-20-12-10-19(11-13-20)16-4-2-1-3-5-16/h1-9,14H,10-13H2/b18-14+ |
Clé InChI |
QWGSLJQAOOVOLK-NBVRZTHBSA-N |
SMILES isomérique |
C1CN(CCN1C2=CC=CC=C2)/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


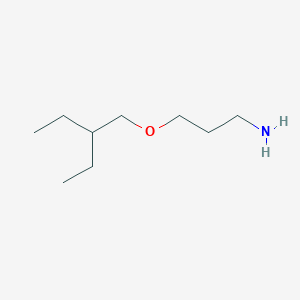
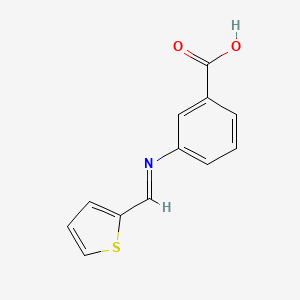
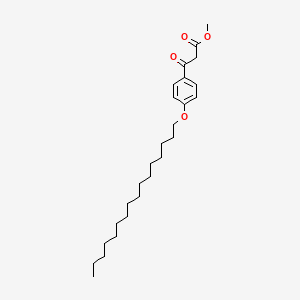
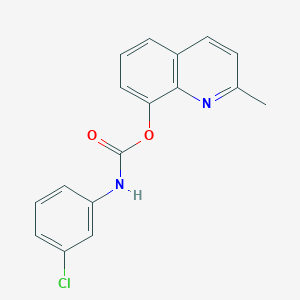
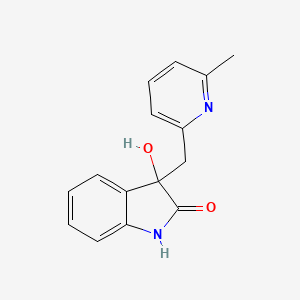

![N'-[(E)-(3-fluorophenyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B15077271.png)
![2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenyl methyl ether](/img/structure/B15077278.png)
![9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro-](/img/structure/B15077281.png)
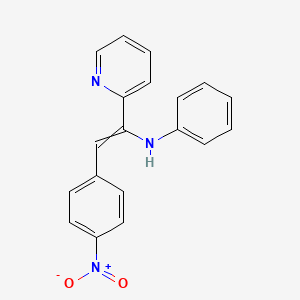
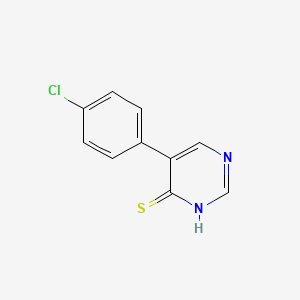
![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077300.png)

